molecular formula C17H18ClNO3 B275588 N-(1,3-benzodioxol-5-ylmethyl)-N-(5-chloro-2-ethoxybenzyl)amine

N-(1,3-benzodioxol-5-ylmethyl)-N-(5-chloro-2-ethoxybenzyl)amine

Cat. No.: B275588
M. Wt: 319.8 g/mol
InChI Key: QCOINQZTGPZXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N-(5-chloro-2-ethoxybenzyl)amine is a complex organic compound characterized by the presence of a benzodioxole ring and a chlorinated ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-(5-chloro-2-ethoxybenzyl)amine typically involves a multi-step process. One common approach is the reaction of 1,3-benzodioxole with a chlorinated ethoxyphenyl derivative under specific conditions. The reaction often requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N-(5-chloro-2-ethoxybenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N-(5-chloro-2-ethoxybenzyl)amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-(5-chloro-2-ethoxybenzyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the alkyl chain and substitution pattern.

    1,3-Benzodioxol-5-Ylmethylamine: Similar core structure but lacks the chlorinated ethoxyphenyl group.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N-(5-chloro-2-ethoxybenzyl)amine is unique due to the combination of the benzodioxole ring and the chlorinated ethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(5-chloro-2-ethoxyphenyl)methyl]methanamine

InChI

InChI=1S/C17H18ClNO3/c1-2-20-15-6-4-14(18)8-13(15)10-19-9-12-3-5-16-17(7-12)22-11-21-16/h3-8,19H,2,9-11H2,1H3

InChI Key

QCOINQZTGPZXSF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Cl)CNCC2=CC3=C(C=C2)OCO3

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CNCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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